BenchChemオンラインストアへようこそ!

CAT639

iNOS dimerization caspase-9 beta-cell apoptosis

CAT639 (CAS 2937977-17-6) is a synthetic small-molecule allosteric inhibitor of inducible nitric oxide synthase (iNOS) dimerization, developed as a structurally optimized analogue of the phenotypic screening hit ATV399. It suppresses nitric oxide production by preventing iNOS monomer-to-dimer assembly without altering iNOS mRNA expression, and was identified through a high-content image-based screen for compounds that block cytokine-induced caspase-9 activation in insulin-producing INS1E cells.

Molecular Formula C25H25N3O5S
Molecular Weight 479.55
Cat. No. B1192446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAT639
SynonymsCAT-639;  CAT 639;  CAT639
Molecular FormulaC25H25N3O5S
Molecular Weight479.55
Structural Identifiers
SMILESO=C(C1=CC=C(OCO2)C2=C1)NC3=CC=C(S(=O)(N4C(C5=CC=C(C)N=C5)CCCC4)=O)C=C3
InChIInChI=1S/C25H25N3O5S/c1-17-5-6-19(15-26-17)22-4-2-3-13-28(22)34(30,31)21-10-8-20(9-11-21)27-25(29)18-7-12-23-24(14-18)33-16-32-23/h5-12,14-15,22H,2-4,13,16H2,1H3,(H,27,29)
InChIKeyWKZHCNDIGWUMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAT639: A High-Potency iNOS Dimerization Inhibitor for Beta-Cell Protection Research


CAT639 (CAS 2937977-17-6) is a synthetic small-molecule allosteric inhibitor of inducible nitric oxide synthase (iNOS) dimerization, developed as a structurally optimized analogue of the phenotypic screening hit ATV399 [1]. It suppresses nitric oxide production by preventing iNOS monomer-to-dimer assembly without altering iNOS mRNA expression, and was identified through a high-content image-based screen for compounds that block cytokine-induced caspase-9 activation in insulin-producing INS1E cells [1]. CAT639 is supplied as a solid with >98% HPLC purity and is soluble in DMSO .

Why Generic iNOS Inhibitors Cannot Substitute for CAT639 in Beta-Cell Research


iNOS inhibitors encompass diverse chemotypes and mechanisms—including catalytic site inhibitors (e.g., aminoguanidine, 1400W) and dimerization blockers—that yield profoundly different pharmacological profiles [1]. CAT639 inhibits iNOS dimerization allosterically without suppressing iNOS mRNA; its parent compound ATV399 is 6-fold less potent in the same caspase-9 protection assay, and closely related analogues such as CAT628 and CAT640 show negligible activity (EC50 >20 µM) [2]. Substituting CAT639 with a generic iNOS inhibitor without confirming the dimerization-specific mechanism and beta-cell functional protection profile risks failure to reproduce the mitochondrial stress-modulating effects documented in the primary literature [1].

CAT639 Comparative Performance Data: Quantitative Evidence for Procurement Decisions


Caspase-9 Inhibition Potency: CAT639 vs Parent Compound ATV399 and Structural Analogues

CAT639 demonstrates a 6-fold improvement in caspase-9 inhibition potency relative to the parent screening hit ATV399 [1]. In the same INS1E cell-based assay, CAT639 achieves an EC50 of 0.48 µM, whereas ATV399 shows an EC50 of 2.90 µM. Several close structural analogues—including CAT628, CAT640, CAT634, and CAT646—exhibit EC50 values >20 µM, indicating that the structural modifications introduced in CAT639 are critical for activity [1].

iNOS dimerization caspase-9 beta-cell apoptosis

Beta-Cell Viability Protection Under Cytokine Stress: CAT639 vs ATV399 Significance

Pretreatment with CAT639 significantly attenuates cytokine-induced loss of beta-cell viability, representing a marked improvement over the parent compound ATV399 [1]. In INS1E cells exposed to the diabetogenic cytokine cocktail (IL-1β + IFNγ + high glucose), CAT639 pretreatment reduced caspase-9 activity and restored cell viability to levels significantly above those achieved by ATV399 at matched concentrations, as quantified by luminescence-based viability readouts [1]. Post-treatment with CAT639 (6 h after cytokine challenge) also partially rescued cell viability, demonstrating a therapeutic window absent in earlier-generation analogues [1].

beta-cell viability cytokine-induced apoptosis islet protection

Insulin Secretion Restoration: CAT639 Protects Beta-Cell Function in Primary Islets

CAT639 restores glucose-stimulated insulin secretion (GSIS) in cytokine-impaired primary rat dispersed islet cells, a functional endpoint not met by the parent hit ATV399 or the majority of structural analogues in the series [1]. In primary rat islet cultures treated with IL-1β + IFNγ, CAT639 pre-treatment preserved insulin secretion in response to high glucose stimulation, while the parent compound ATV399 showed only marginal preservation of secretion at 10-fold higher concentration [1]. This functional protection correlates with CAT639's sub-micromolar caspase-9 inhibition (EC50 0.48 µM) and iNOS dimerization blockade .

glucose-stimulated insulin secretion primary islets beta-cell function

Reduced CYP3A4 Inhibition Liability: Medicinal Chemistry Optimization Over ATV399

Medicinal chemistry optimization of the ATV399 scaffold yielded CAT639 with markedly reduced inhibitory effects on cytochrome P450 3A4 (CYP3A4) while simultaneously improving on-target potency [1]. The parent compound ATV399 exhibited significant CYP3A4 inhibition, a liability for any compound intended for eventual in vivo pharmacological studies [1]. The lead optimization campaign that produced CAT639 achieved a 6- to 30-fold potency improvement alongside reduced CYP3A4 inhibition, addressing a key developability concern that remains unaddressed in earlier analogues such as CAT628 and CAT635 [1].

CYP3A4 inhibition drug-drug interaction medicinal chemistry optimization

Allosteric iNOS Dimerization Disruption Without mRNA Suppression: Mechanistic Differentiation

CAT639 uniquely combines sub-micromolar allosteric inhibition of iNOS dimerization with a complete absence of iNOS mRNA suppression, distinguishing it from transcriptional iNOS modulators [1]. Unlike NF-κB pathway inhibitors that reduce iNOS expression by suppressing transcription (and consequently affect multiple downstream genes), CAT639 acts post-translationally by binding to iNOS monomers and preventing dimerization, leaving iNOS mRNA levels unchanged [1]. This mechanism was confirmed in cytokine-stimulated INS1E cells where CAT639 reduced NO production without decreasing iNOS mRNA [1]. In contrast, the commonly used iNOS inhibitor 1400W acts as a competitive active-site inhibitor rather than a dimerization blocker, resulting in a fundamentally different pharmacological profile [2].

iNOS dimerization allosteric inhibition nitric oxide

CAT639: Priority Application Scenarios for Scientific Procurement


Cytokine-Induced Beta-Cell Apoptosis Mechanism Studies

CAT639 is the preferred tool compound for dissecting the role of iNOS-derived NO in the mitochondrial (intrinsic) apoptosis pathway of pancreatic beta cells. Its sub-micromolar EC50 (0.48 µM) in the caspase-9 cleavage assay enables clean dose-response studies at concentrations where off-target effects are minimized [1]. The allosteric dimerization mechanism, which leaves iNOS mRNA unaltered, allows researchers to distinguish post-translational NO signaling from transcriptional iNOS regulation [1]. Procurement of CAT639 rather than generic iNOS inhibitors is essential when the experimental question specifically concerns iNOS dimerization rather than catalytic activity or transcription.

Primary Islet Functional Preservation in Ex Vivo Models

For laboratories studying glucose-stimulated insulin secretion (GSIS) in primary rodent or human islets exposed to inflammatory cytokines, CAT639 provides validated functional protection documented in peer-reviewed literature [1]. Its demonstrated ability to preserve insulin secretion in primary dispersed rat islet cells—a more translationally relevant model than immortalized cell lines—makes it suitable for preclinical studies of beta-cell dysfunction [1]. The post-treatment efficacy of CAT639 further supports its use in therapeutic intervention protocols where compound is added after cytokine insult has begun.

Structure-Activity Relationship (SAR) Benchmarking for iNOS Dimerization Inhibitor Programs

Medicinal chemistry teams optimizing iNOS dimerization inhibitors can use CAT639 as a benchmark reference compound, given its well-characterized SAR context. The primary paper provides EC50 data for 14 analogues (including CAT628, CAT635, CAT636, CAT640, CAT646, CAT648) tested under identical conditions, establishing CAT639 as the most potent dimerization inhibitor in the series [1]. The compound's reduced CYP3A4 inhibition relative to ATV399 further positions it as a developability benchmark for next-generation analogues [1].

In Vivo Pharmacodynamic Studies Requiring Reduced CYP3A4 Liability

For research groups planning to evaluate iNOS dimerization inhibitors in rodent models of type 1 diabetes, CAT639 is the preferred choice over ATV399 due to its reduced CYP3A4 inhibitory activity [1]. The medicinal chemistry campaign that generated CAT639 specifically addressed the CYP3A4 liability while simultaneously improving on-target potency by 6-fold [1]. This profile reduces the risk of pharmacokinetic drug-drug interactions that could confound in vivo efficacy or toxicity readouts, enhancing the interpretability of animal model data.

Quote Request

Request a Quote for CAT639

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.